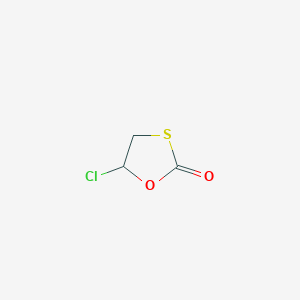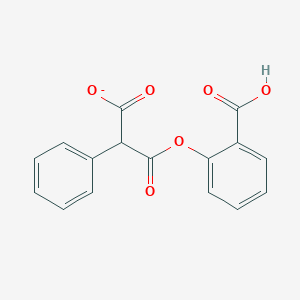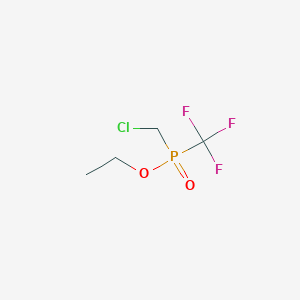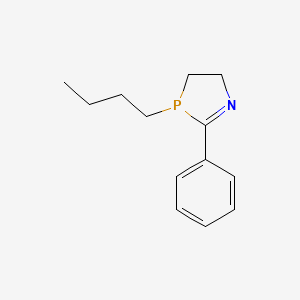
3-Butyl-2-phenyl-4,5-dihydro-3H-1,3-azaphosphole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyl-2-phenyl-4,5-dihydro-3H-1,3-azaphosphole is a heterocyclic compound containing nitrogen and phosphorus atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-2-phenyl-4,5-dihydro-3H-1,3-azaphosphole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a butyl-substituted amine with a phenyl-substituted phosphine, followed by cyclization under controlled temperature and pressure conditions. The reaction may require the presence of a catalyst to facilitate the formation of the azaphosphole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-2-phenyl-4,5-dihydro-3H-1,3-azaphosphole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The azaphosphole ring can undergo substitution reactions, where different substituents replace the butyl or phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require the presence of a base or acid catalyst, depending on the nature of the substituent being introduced.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Various phosphine derivatives.
Substitution: Substituted azaphosphole compounds with different functional groups.
Scientific Research Applications
3-Butyl-2-phenyl-4,5-dihydro-3H-1,3-azaphosphole has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-Butyl-2-phenyl-4,5-dihydro-3H-1,3-azaphosphole involves its interaction with molecular targets through its nitrogen and phosphorus atoms. These interactions can influence various biochemical pathways, depending on the specific application. For example, in catalysis, the compound may act as a ligand, coordinating with metal centers to facilitate chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,5-dihydro-3H-1,3-azaphosphole: Lacks the butyl group, which may affect its reactivity and applications.
3-Butyl-4,5-dihydro-3H-1,3-azaphosphole: Lacks the phenyl group, leading to different chemical properties.
2-Butyl-4,5-dihydro-3H-1,3-azaphosphole: Similar structure but with different substituents, affecting its chemical behavior.
Uniqueness
3-Butyl-2-phenyl-4,5-dihydro-3H-1,3-azaphosphole is unique due to the presence of both butyl and phenyl groups, which can influence its reactivity and potential applications. The combination of these substituents provides a balance of steric and electronic effects, making it a versatile compound in various chemical contexts.
Properties
CAS No. |
110519-70-5 |
|---|---|
Molecular Formula |
C13H18NP |
Molecular Weight |
219.26 g/mol |
IUPAC Name |
3-butyl-2-phenyl-4,5-dihydro-1,3-azaphosphole |
InChI |
InChI=1S/C13H18NP/c1-2-3-10-15-11-9-14-13(15)12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3 |
InChI Key |
OTCUOPSRGLOWJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP1CCN=C1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Cyanomethyl)(4-methylphenyl)amino]cyclopentane-1-carboxamide](/img/structure/B14323692.png)
![2-[(1R,4aR,8aR)-7-methoxy-8a-methyl-5,8-dioxo-4,4a-dihydro-1H-naphthalen-1-yl]acetic acid](/img/structure/B14323693.png)


![2,2'-Dimethyl[1,1'-biphenyl]-4,4'-dicarbaldehyde](/img/structure/B14323722.png)
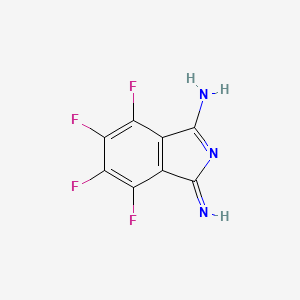
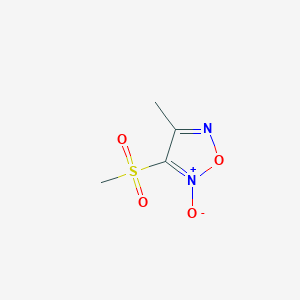
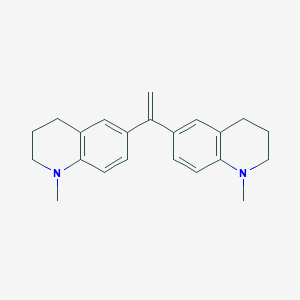
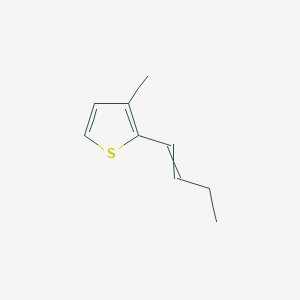
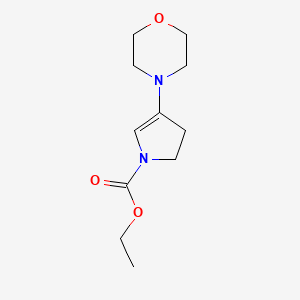
![Furo[2,3-b]pyridine, 6-phenyl-](/img/structure/B14323746.png)
